{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(morpholin-4-yl)methanone
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Overview
Description
{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(morpholin-4-yl)methanone is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(morpholin-4-yl)methanone involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazolidin-1-yl core, followed by the introduction of the diethylamino and sulfonyl groups. The final step involves the attachment of the morpholin-4-yl group to the methanone moiety. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its interactions with specific molecular targets can be exploited to develop new drugs for treating various diseases.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of {2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- {2-[4-(Dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(phenyl)methanone
- 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one
Uniqueness
The uniqueness of {2-[4-(Diethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}(morpholin-4-yl)methanone lies in its combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H34N4O4S |
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Molecular Weight |
486.6 g/mol |
IUPAC Name |
[2-[4-(diethylamino)phenyl]-3-(4-methylphenyl)sulfonylimidazolidin-1-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C25H34N4O4S/c1-4-26(5-2)22-10-8-21(9-11-22)24-28(25(30)27-16-18-33-19-17-27)14-15-29(24)34(31,32)23-12-6-20(3)7-13-23/h6-13,24H,4-5,14-19H2,1-3H3 |
InChI Key |
BNTHZLHXWLVFTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2N(CCN2S(=O)(=O)C3=CC=C(C=C3)C)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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